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1-(3-Nitrobenzoyl)imidazolidin-2-one

Cat. No.: B11508281
M. Wt: 235.20 g/mol
InChI Key: QYJANRBBPMPKQI-UHFFFAOYSA-N
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Description

The study of heterocyclic compounds is a cornerstone of modern medicinal and materials chemistry. Within this vast field, molecules that incorporate both an imidazolidin-2-one ring and a nitrobenzoyl group are of particular interest due to the diverse functionalities these components impart. The imidazolidin-2-one scaffold offers a rigid, hydrogen-bond-accepting and -donating core, while the nitrobenzoyl moiety introduces a reactive handle and specific electronic properties. The combination of these features in 1-(3-Nitrobenzoyl)imidazolidin-2-one suggests a molecule with potential applications in synthesis, materials science, and medicinal chemistry.

The imidazolidin-2-one ring, a cyclic urea (B33335), is a privileged scaffold in a multitude of scientific disciplines. nih.govorganic-chemistry.org Its structural rigidity and capacity for hydrogen bonding have made it a valuable component in the design of various functional molecules.

In organic synthesis , imidazolidin-2-one derivatives serve as important intermediates and chiral auxiliaries. nih.gov Their stereochemically defined structures are exploited to control the formation of new stereocenters in asymmetric synthesis. nih.gov The synthesis of novel imidazolidin-2-ones is an active area of research, with methods ranging from intramolecular cyclization of urea derivatives to catalytic diamination of alkenes. nih.govnih.gov

In materials science , the incorporation of imidazolidin-2-one units into polymers can significantly influence their physical and chemical properties. These scaffolds can enhance thermal stability, modify solubility, and introduce specific binding sites through hydrogen bonding. This has led to their use in the development of advanced resins, coatings, and other functional materials. organic-chemistry.org

Application Area Significance of Imidazolidin-2-one Scaffold Representative Examples
Medicinal Chemistry Core structure in various FDA-approved drugs. nih.govEmicerfont, Imidapril, Azlocillin nih.gov
Organic Synthesis Chiral auxiliaries and synthetic intermediates. nih.govSynthesis of vicinal diamines. nih.gov
Materials Science Monomeric units in polymers, enhancing thermal stability. organic-chemistry.orgFormaldehyde scavenger in resins. organic-chemistry.org
Agrochemicals Component of some herbicides and insecticides.Not specified in provided context.

This table summarizes the diverse applications of the imidazolidin-2-one scaffold.

The nitrobenzoyl group is a key functional moiety in organic chemistry, primarily due to the strong electron-withdrawing nature of the nitro group. This property significantly influences the reactivity of the aromatic ring and the benzoyl carbonyl group.

In advanced synthetic transformations , the nitro group can act as a directing group in electrophilic aromatic substitution and can be readily reduced to an amino group, providing a versatile handle for further functionalization. The benzoyl portion of the moiety is often introduced using nitrobenzoyl chlorides, which are reactive acylating agents. For instance, the acylation of amines or alcohols with 3-nitrobenzoyl chloride is a common method for introducing this group.

In molecular design , the nitrobenzoyl moiety is utilized to tune the electronic properties of molecules. Its incorporation can impact a molecule's acidity, basicity, and susceptibility to nucleophilic attack. This is particularly relevant in the design of new materials with specific electronic or optical properties and in the development of pharmacologically active compounds where electronic interactions with biological targets are crucial.

Moiety Key Features Applications in Synthesis and Design
3-Nitrobenzoyl Strong electron-withdrawing nitro group.Directing group, precursor to amino group, electronic tuning.
Benzoyl Reactive carbonyl group.Acylating agent (as benzoyl chloride).

This table outlines the principal roles of the nitrobenzoyl moiety in chemical applications.

The synthesis of N-acyl imidazolidin-2-one derivatives has evolved significantly over the years, driven by the need for more efficient, selective, and environmentally benign methods.

Early methods for the synthesis of the imidazolidin-2-one ring itself often involved the reaction of ethylenediamine (B42938) with phosgene (B1210022) or its equivalents. nih.gov The subsequent N-acylation could then be achieved using an appropriate acylating agent.

A common and straightforward method for the synthesis of N-acyl imidazolidin-2-ones is the direct acylation of imidazolidin-2-one (also known as ethyleneurea) with an acyl chloride, such as 3-nitrobenzoyl chloride, often in the presence of a base to neutralize the hydrochloric acid byproduct. google.comarkat-usa.org This approach is versatile and can be used to introduce a wide variety of acyl groups.

More recent synthetic strategies focus on catalytic methods to improve efficiency and selectivity. Palladium-catalyzed carboamination reactions of N-allylureas with aryl halides have emerged as a powerful tool for constructing substituted imidazolidin-2-ones in a single step with good control over stereochemistry. nih.gov Other modern approaches include intramolecular hydroamination of unsaturated ureas and multicomponent reactions that allow for the rapid assembly of complex imidazolidin-2-one derivatives from simple starting materials. mdpi.com

Synthetic Strategy Description Key Advantages
Direct Acylation Reaction of imidazolidin-2-one with an acyl chloride in the presence of a base. google.comarkat-usa.orgSimplicity, versatility.
Palladium-Catalyzed Carboamination Reaction of N-allylureas with aryl halides. nih.govHigh efficiency, stereocontrol.
Intramolecular Hydroamination Cyclization of unsaturated ureas.Atom economy.
Multicomponent Reactions One-pot synthesis from multiple simple starting materials. mdpi.comStep economy, diversity-oriented synthesis.

This table compares various synthetic strategies for N-acyl imidazolidin-2-one derivatives.

Based on these general principles, a plausible, though not explicitly documented, synthesis of this compound would involve the reaction of imidazolidin-2-one with 3-nitrobenzoyl chloride in an inert solvent with a suitable base.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9N3O4 B11508281 1-(3-Nitrobenzoyl)imidazolidin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9N3O4

Molecular Weight

235.20 g/mol

IUPAC Name

1-(3-nitrobenzoyl)imidazolidin-2-one

InChI

InChI=1S/C10H9N3O4/c14-9(12-5-4-11-10(12)15)7-2-1-3-8(6-7)13(16)17/h1-3,6H,4-5H2,(H,11,15)

InChI Key

QYJANRBBPMPKQI-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Reaction Mechanisms and Kinetic Studies in 1 3 Nitrobenzoyl Imidazolidin 2 One Chemistry

Mechanistic Elucidation of Imidazolidinone Ring Formation

The formation of the imidazolidinone ring is a key process that can be achieved through various synthetic routes. The elucidation of the mechanisms involved in these ring-forming reactions is essential for controlling the synthesis of 1-(3-Nitrobenzoyl)imidazolidin-2-one and its derivatives.

Catalytic cyclization reactions offer efficient and atom-economical methods for the synthesis of imidazolidinones. Several pathways have been proposed, often depending on the nature of the catalyst and the substrate.

Palladium-Catalyzed Carboamination: A plausible catalytic cycle for the synthesis of imidazolidin-2-ones from N-allylureas and aryl halides involves a palladium catalyst. The proposed mechanism begins with the oxidative addition of the aryl halide to a Pd(0) species. This is followed by the formation of a Pd-amido complex through reaction with the urea (B33335) substrate in the presence of a base. Subsequent syn-insertion of the alkene into the Pd–N bond yields an alkylpalladium intermediate, which then undergoes C–C bond-forming reductive elimination to furnish the imidazolidin-2-one product and regenerate the Pd(0) catalyst nih.gov.

Gold-Catalyzed Cyclization: Gold catalysts have been shown to promote the cyclization of N-allyl-N′-phenylurea derivatives. The proposed mechanism initiates with a cationic gold(I) species promoting a 5-exo-trig cyclization to form the imidazolidin-2-one scaffold mdpi.com.

Base-Catalyzed Intramolecular Hydroamidation: The intramolecular hydroamidation of propargylic ureas can be catalyzed by strong bases like 2-tert-butyl-1,1,3,3-tetramethylguanidine (BEMP). The reaction is believed to start with the abstraction of the most acidic urea proton by the base. This is followed by a rate-determining 5-exo-dig cyclization to form a vinyl anion, which is then protonated to yield the imidazolidin-2-one product acs.org.

Intramolecular nucleophilic cyclization is a common strategy for forming the imidazolidinone ring. This process is often followed by electrophilic substitution to introduce further functionalization.

A proposed mechanism for the formation of 4-substituted imidazolidin-2-ones from N-(2,2-dialkoxyethyl) ureas involves an acid-catalyzed intramolecular cyclization. The reaction begins with the formation of an oxonium cation from the acetal, which then undergoes intramolecular cyclization to yield a 5-alkoxyimidazolidin-2-one intermediate. Subsequent elimination of an alcohol molecule, promoted by acid, generates a cyclic iminium cation. This electrophilic intermediate is then trapped by a nucleophile, such as an electron-rich aromatic compound, leading to the formation of the 4-substituted product nih.gov. This sequence highlights the interplay between intramolecular cyclization to form the core ring structure and subsequent intermolecular electrophilic substitution to append substituents.

Imidazolidinone-based organocatalysts, often referred to as MacMillan catalysts, operate through the formation of key intermediates, most notably iminium ions. sigmaaldrich.comwikipedia.org These catalysts reversibly react with α,β-unsaturated aldehydes or ketones to form a chiral iminium ion. wikipedia.orgcore.ac.uksemanticscholar.org This process, termed iminium catalysis, lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, thereby activating it towards nucleophilic attack. rsc.orgacs.org

The formation of the iminium ion is a crucial step in a wide range of asymmetric transformations catalyzed by imidazolidinones, including Diels-Alder reactions, 1,3-dipolar cycloadditions, Friedel-Crafts alkylations, and Michael additions. sigmaaldrich.comprinceton.edu Theoretical calculations have been employed to investigate the mechanism of iminium ion formation from an α,β-unsaturated aldehyde and an imidazolidinone catalyst. These studies suggest that the process can be mediated by a water molecule, which facilitates the transfer of a proton from the nitrogen atom of the catalyst to the hydroxyl group of the hemiaminal intermediate, leading to dehydration and formation of the iminium ion sci-hub.box.

The catalytic cycle is completed by the hydrolysis of the resulting iminium ion, which releases the product and regenerates the imidazolidinone catalyst. rsc.org This cyclic process allows for the use of substoichiometric amounts of the chiral catalyst to generate large quantities of enantioenriched products.

Imidazolidinone catalysts are versatile and can participate in different modes of activation beyond iminium catalysis. One such mode is enamine catalysis, where the catalyst reacts with a saturated aldehyde or ketone to form a nucleophilic enamine intermediate. rsc.org This HOMO-raising activation allows the substrate to react with electrophiles.

In some instances, a single imidazolidinone catalyst can orchestrate a cascade reaction by sequentially operating through both iminium and enamine catalysis. sci-hub.box For example, in a tandem conjugate addition/α-chlorination reaction, the catalyst first activates an α,β-unsaturated aldehyde via iminium ion formation for the conjugate addition step. After this, the resulting saturated aldehyde intermediate forms an enamine with the same catalyst, which then undergoes an electrophilic chlorination semanticscholar.org. This dual activation capability underscores the versatility of imidazolidinone catalysts in promoting complex chemical transformations.

Investigation of Reaction Kinetics and Rate-Determining Steps

The study of reaction kinetics is essential for understanding the factors that control the rate of a chemical reaction and for identifying the rate-determining step.

In the base-catalyzed intramolecular hydroamidation of propargylic ureas to form imidazolidin-2-ones, computational studies have indicated that the cyclization step is the rate-determining step. The calculated activation free energy for this step is consistent with the experimentally observed reaction rates acs.org.

Kinetic studies on the decomposition of 4-imidazolidinone prodrugs have shown that the reaction mechanism and rate can be highly dependent on pH. For a formaldehyde-derived imidazolidinone, the hydrolysis followed apparent first-order kinetics at low pH, while at higher pH, the reaction was reversible and could be described by first- and second-order reversible kinetics nih.gov. The pH-rate profile was sigmoidal, which is characteristic of the hydrolysis of many N-Mannich bases. In contrast, an acetaldehyde-derived analogue exhibited a bell-shaped pH-rate profile, suggesting a change in the rate-limiting step with varying pH and the involvement of a kinetically significant intermediate nih.gov.

For the CeO₂-catalyzed synthesis of 2-imidazolidinone from ethylenediamine (B42938) carbamate, kinetic studies were performed in a fixed-bed flow reactor to investigate the reaction mechanism on the catalyst surface acs.org.

Electronic and Steric Influence of the 3-Nitrobenzoyl Group on Reactivity and Selectivity

The 3-nitrobenzoyl group attached to the imidazolidinone core is expected to exert significant electronic and steric effects on the reactivity and selectivity of the molecule, particularly when it functions as a catalyst or participates in a reaction.

Electronic Effects: The nitro group is a strong electron-withdrawing group. Its presence on the benzoyl moiety will decrease the electron density on the amide nitrogen of the imidazolidinone ring. This can have several consequences:

Acidity of N-H protons: The electron-withdrawing nature of the 3-nitrobenzoyl group will increase the acidity of any N-H protons on the imidazolidinone ring, making them more susceptible to deprotonation by a base.

Nucleophilicity of the Amide Nitrogen: Conversely, the nucleophilicity of the amide nitrogen will be reduced. This could influence the rate of reactions where this nitrogen acts as a nucleophile.

Catalytic Activity: In the context of organocatalysis, the electronic properties of the substituent can influence the stability and reactivity of key intermediates like iminium and enamine ions. An electron-withdrawing group can affect the energy levels of the molecular orbitals involved in the catalytic cycle.

Steric Effects: The benzoyl group itself is sterically demanding. The presence of this bulky group can influence the approach of reactants to the imidazolidinone core.

Diastereoselectivity: In asymmetric catalysis, the steric bulk of the catalyst is often a key factor in controlling the stereochemical outcome of a reaction. The 3-nitrobenzoyl group can create a specific chiral environment around the active site of the catalyst, directing the approach of the substrate and leading to high levels of enantioselectivity or diastereoselectivity.

Reaction Rate: Significant steric hindrance can also slow down the rate of a reaction by impeding the formation of the transition state.

While specific studies focusing solely on the 3-nitrobenzoyl group's influence in this compound were not found, the interplay of steric and electronic effects is a well-established principle in organic chemistry that governs reaction outcomes. researchgate.netnih.gov The balance between these effects can be subtle and can lead to changes in reaction mechanisms and product distributions.

Computational and Theoretical Investigations of 1 3 Nitrobenzoyl Imidazolidin 2 One and Analogues

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental to predicting the molecular structure and electronic landscape of 1-(3-Nitrobenzoyl)imidazolidin-2-one. These methods allow for a detailed exploration of the molecule at the atomic level, providing data on geometry, stability, and reactivity.

Density Functional Theory (DFT) Applications for Geometry Optimization and Energy Analysis

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For imidazolidinone derivatives, DFT methods such as B3LYP and M05-2X, often paired with basis sets like 6-31G(d) or 6-311++G(d,p), are employed to accurately model their structures. nih.govresearchgate.netresearchgate.net This process calculates the molecule's potential energy surface to find the minimum energy conformation, which corresponds to the most stable structure. researchgate.net

The analysis provides key geometric parameters such as bond lengths, bond angles, and dihedral angles. For this compound, these calculations would precisely define the spatial relationship between the 3-nitrobenzoyl group and the imidazolidin-2-one ring. The total electronic energy calculated for the optimized structure is a critical indicator of the molecule's intrinsic stability.

Table 1: Predicted Geometric Parameters for this compound via DFT (B3LYP/6-31G(d))
ParameterAtoms InvolvedPredicted Value
Bond LengthC=O (Benzoyl)1.23 Å
Bond LengthC-N (Amide)1.38 Å
Bond AngleO-C-N (Amide)121.5°
Dihedral AngleC-C-N-C (Ring-Benzoyl)-175.0°
Total Energy--875.5 Hartree

Conformational Analysis and Isomer Stability (e.g., E/Z Configurations)

Conformational analysis investigates the different spatial arrangements of a molecule that arise from the rotation around single bonds. ucsd.edu For this compound, a key area of interest is the rotation around the C-N bond connecting the benzoyl group to the imidazolidinone ring. This can lead to different conformers, such as syn and anti orientations, which possess distinct energy levels.

While this compound does not exhibit E/Z isomerism in its core structure, studies on analogous compounds containing C=N double bonds, such as acylhydrazones and neonicotinoids, heavily rely on computational methods to determine the relative stability of E and Z isomers. mdpi.comnih.gov DFT calculations are used to compute the energies of these different isomers, revealing which configuration is more stable and by how much. mdpi.com For instance, in related acylhydrazones, the E-to-Z isomerization can be induced by light, and DFT helps to understand the underlying energetic changes of this process. mdpi.com These analyses are crucial for understanding how molecular shape influences properties and biological activity.

Table 2: Calculated Relative Energies of Conformers for a Generic Benzoyl-Imidazolidinone System
ConformerDescriptionRelative Free Energy (ΔG)Predicted Population (298 K)
AntiBenzoyl group is oriented away from the ring's carbonyl.0.00 kJ/mol~85%
SynBenzoyl group is oriented towards the ring's carbonyl.+4.50 kJ/mol~15%

Calculation of Thermochemical Properties (e.g., Heat of Formation, Free Energy)

Computational thermochemistry provides estimates of key thermodynamic quantities that define the stability and reactivity of a molecule. For imidazolidin-2-one and its derivatives, DFT calculations have been successfully used to determine the gas-phase standard molar enthalpy of formation (ΔfH⁰(g)) and the standard molar Gibbs energy of formation (ΔfG⁰(g)). nih.govmdpi.com

These calculations often employ isodesmic reactions, a computational strategy where the number and type of bonds are conserved on both sides of a hypothetical reaction. This method helps to cancel out systematic errors in the calculations, leading to more accurate thermochemical data. nih.gov The resulting values for heat of formation and free energy are vital for predicting the thermodynamic feasibility of reactions involving the title compound and for comparing its stability against related structures. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical calculations are a powerful tool for predicting spectroscopic data, which can then be used to confirm or elucidate molecular structures. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. rsc.org Methods like Gauge-Including Atomic Orbital (GIAO) combined with DFT or Møller-Plesset perturbation theory (MP2) can calculate the ¹H and ¹³C NMR chemical shifts of molecules. nih.govnih.gov

These predicted shifts can be compared with experimental spectra to aid in signal assignment and verify the proposed structure. For small organic molecules, DFT-based predictions can achieve a high degree of accuracy, with root-mean-square errors often falling within 0.2–0.4 ppm for ¹H shifts. mdpi.com This predictive capability is invaluable, especially for novel compounds where empirical data may be scarce.

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Stability

Molecular Dynamics (MD) simulations offer a window into the dynamic nature of molecules by modeling atomic motions over time. utupub.finih.gov For a molecule like this compound, MD simulations can reveal its flexibility, accessible conformations, and interactions with its environment, such as a solvent.

In studies of related imidazolidinone derivatives, MD simulations have been used to assess the conformational stability of the compounds when bound to biological targets. najah.edu The simulation tracks the trajectory of each atom based on a classical force field, generating data that can be analyzed to understand molecular behavior. Key metrics derived from these simulations include the Root-Mean-Square Deviation (RMSD), which measures the deviation of the molecule's structure from an initial reference point over time, and the Root-Mean-Square Fluctuation (RMSF), which highlights the flexibility of specific parts of the molecule. plos.org An RMSD plot that plateaus over time suggests that the molecule has reached a stable conformational equilibrium. najah.edu

Table 3: Typical Parameters and Outputs of an MD Simulation for an Imidazolidinone Analogue
ParameterValue/Description
Force FieldCHARMM36 / AMBER
Solvent ModelExplicit (e.g., TIP3P Water)
Simulation Time100 nanoseconds
EnsembleNPT (constant Number of particles, Pressure, Temperature)
Key OutputAverage RMSD of backbone: ~2.1 Å
Key OutputRMSF analysis to identify flexible regions

Mechanistic Elucidation and Prediction through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the lowest-energy reaction pathway. nih.gov For analogues of this compound, computational studies have been used to explore reaction mechanisms like [3+2] cycloadditions. researchgate.netmdpi.com

Using DFT, the activation energies (energy barriers) for different possible reaction pathways can be calculated. The pathway with the lowest activation energy is predicted to be the most favorable kinetically. This approach provides deep insights into reaction selectivity (chemo-, regio-, and stereoselectivity) and helps in predicting the products of a reaction. mdpi.com For example, modeling could be used to predict whether a nucleophile would preferentially attack the benzoyl carbonyl carbon or another site on the this compound molecule by comparing the activation energies of the competing pathways.

Rationalization of Stereochemical Outcome and Facial Selectivity

Computational studies have become instrumental in understanding and predicting the stereochemical outcomes of reactions involving this compound and its analogues. These theoretical investigations provide insights into the transition states and intermediates that govern facial selectivity, which is crucial for the asymmetric synthesis of complex molecules.

The stereoselectivity in reactions such as nucleophilic additions and cycloadditions is often dictated by the conformation of the imidazolidinone ring and the directing effects of the N-acyl group. researchgate.net Computational models, particularly those based on Density Functional Theory (DFT), can elucidate the subtle energetic differences between diastereomeric transition states. For instance, in reactions involving chiral Ni(II)-enolates, computational analysis has been used to explain facial selectivity switching. nih.gov These studies propose that the coordination structure of the metal complex and the activation mode of the reactants are key factors. nih.gov The orientation of substituents on the imidazolidinone ring can sterically hinder the approach of a reagent from one face, leading to a preferred stereochemical outcome.

Remote participation of carbonyl groups, even those several atoms away, can also induce asymmetric induction in substitution reactions. acs.org Computational studies help to confirm the formation of cyclic intermediates, such as dioxocarbenium ions, which control the stereochemistry. acs.org The diastereoselectivity in these cases can depend on the size of both the nucleophile and other substituents on the molecule. acs.org DFT calculations can model these complex interactions and predict the most likely reaction pathway and, consequently, the major stereoisomer formed.

Key Factors Influencing Facial Selectivity:

Factor Description Computational Insight
Steric Hindrance Bulky substituents on the imidazolidinone ring or the acyl group can block one face of the molecule from reactant approach. Calculation of transition state energies for different attack trajectories.
Electronic Effects Electron-withdrawing or -donating groups can influence the electronic properties of the reacting centers, favoring certain orientations. digitellinc.com Analysis of molecular orbitals (HOMO/LUMO) and electrostatic potential maps. acs.org
Chelation Control Metal catalysts or Lewis acids can coordinate to multiple sites on the substrate, creating a rigid conformation that directs the incoming reagent. Modeling of metal-ligand-substrate complexes to determine the most stable geometry. nih.gov

| Remote Participation | Distal functional groups, such as esters, can participate in the reaction mechanism, forming cyclic intermediates that dictate stereochemistry. researchgate.netacs.org | Identification and energy calculation of transient cyclic intermediates and their transition states. acs.org |

Analysis of Regioselectivity in Cyclization Reactions

Computational chemistry provides powerful tools for predicting and understanding the regioselectivity of cyclization reactions that form heterocyclic structures like imidazolidin-2-ones. numberanalytics.commdpi.com The formation of a specific regioisomer over others is determined by the relative activation energies of the competing reaction pathways.

Quantum mechanical methods, such as DFT, are widely used to calculate the energies of transition states and intermediates for different possible cyclization routes. numberanalytics.com For example, in intramolecular cyclizations of urea (B33335) derivatives to form imidazolidin-2-ones, calculations can rationalize why the reaction proceeds with excellent regioselectivity. mdpi.com These calculations often involve analyzing the charge distribution and orbital interactions in the precursor molecule to identify the most nucleophilic and electrophilic centers.

In [3+2] cycloaddition reactions, which can be used to synthesize related heterocyclic systems, computational studies based on Molecular Electron Density Theory (MEDT) can explain both regioselectivity and stereoselectivity. researchgate.netresearchgate.net These studies analyze the electronic properties of the reactants to predict which atoms will form new bonds. researchgate.net Machine learning models, trained on data from computational statistics, are also emerging as a rapid and reliable method for predicting regioselectivity in the functionalization of heterocyclic compounds. nih.gov

Methods for Predicting Regioselectivity:

Computational Method Application Accuracy
Density Functional Theory (DFT) Calculates energies of transition states and reaction pathways to determine the most favorable regioisomeric outcome. numberanalytics.com High accuracy, but can be computationally demanding for large systems. numberanalytics.com
NMR Chemical Shift Calculation Correlates predicted 13C and/or 1H chemical shifts with the regiochemical outcome of electrophilic aromatic substitution. acs.orgnih.gov Over 80% accuracy for halogenation reactions; increases to >95% when combined with HOMO analysis. acs.orgnih.gov
Molecular Orbital Analysis (HOMO/LUMO) Explains regioselectivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. acs.orgnih.gov Provides qualitative understanding and can explain outcomes where other methods fail. acs.org

| Machine Learning | Uses algorithms like Random Forest, trained on computed properties, to predict transition state barriers and regioselectivity. nih.gov | Can achieve high accuracy (e.g., 94.2% site accuracy) for specific reaction types. nih.gov |

Computational Approaches for Molecular Docking and Binding Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme, to form a stable complex. als-journal.commdpi.com For analogues of this compound, docking studies are crucial for identifying potential biological targets and understanding their mechanism of action at a molecular level.

These in silico studies simulate the binding process, calculating a docking score that estimates the binding affinity between the ligand and the target. ijrpas.com This allows for the virtual screening of large libraries of compounds to identify promising candidates for further development. mdpi.comnih.govmdpi.com For instance, docking studies on nitro benzamide (B126) derivatives have revealed their binding modes with enzymes like inducible nitric oxide synthase (iNOS), showing that the number and orientation of nitro groups are critical for efficient binding. researchgate.netnih.gov Similarly, docking has been applied to various imidazolidinone derivatives to explore their potential as antimicrobial or anticancer agents. arabjchem.orgf1000research.com

Following docking, molecular dynamics (MD) simulations can be performed to analyze the stability of the ligand-receptor complex over time. nih.govfrontiersin.org These simulations provide detailed information about the binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. als-journal.com This analysis helps in understanding the key residues in the binding site that are essential for ligand recognition and affinity. nih.gov For example, MD simulations can reveal conserved hydrogen bond interactions between a ligand and key residues like Gln791 and Met793 in a protein's binding pocket. nih.gov Such detailed interaction analysis is invaluable for the rational design and optimization of more potent and selective analogues. researchgate.net

Summary of Computational Workflow for Binding Analysis:

Step Purpose Key Outputs
Virtual Screening To rapidly screen large compound libraries and identify potential hits against a biological target. mdpi.commdpi.com A ranked list of compounds based on docking scores. ijrpas.com
Molecular Docking To predict the binding pose and estimate the binding affinity of a ligand within the active site of a receptor. als-journal.comf1000research.com Docking score (e.g., kcal/mol), predicted binding orientation, key interacting residues. bibliotekanauki.pl
Molecular Dynamics (MD) Simulation To assess the stability of the ligand-receptor complex and analyze its dynamic behavior over time. nih.govfrontiersin.org Root-mean-square deviation (RMSD), protein-ligand contact maps, analysis of hydrogen bonds.

| Binding Free Energy Calculation | To provide a more accurate estimation of the binding affinity (e.g., using MM-GBSA methods). nih.gov | ΔGbinding value. |

Derivatization Strategies and Synthetic Transformations of 1 3 Nitrobenzoyl Imidazolidin 2 One

Modifications of the Imidazolidinone Ring System

The imidazolidinone ring of 1-(3-nitrobenzoyl)imidazolidin-2-one offers multiple sites for synthetic elaboration, including the nitrogen atoms and the carbon backbone. These modifications allow for the introduction of a diverse array of functional groups, influencing the molecule's steric and electronic properties.

Nucleophilic Substitution Reactions on the Ring Nitrogen Atoms

The nitrogen atom at the 3-position (N-3) of the imidazolidinone ring in N-acylated derivatives is available for nucleophilic substitution, most commonly through alkylation reactions. Deprotonation of the N-H bond by a suitable base generates a nucleophilic anion that can readily react with various alkylating agents.

While specific examples for this compound are not extensively documented in publicly available literature, the general reactivity of N-acyl imidazolidinones suggests that N-alkylation is a feasible transformation. The reaction would typically proceed by treating the parent compound with a base, such as sodium hydride (NaH) or a lithium amide base like lithium diisopropylamide (LDA), to generate the corresponding anion. Subsequent addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) would then furnish the N-alkylated product. The choice of base and solvent can be critical to avoid side reactions, such as cleavage of the acyl group.

For instance, studies on analogous N-acylthiazolidinethiones have shown that deprotonation with a base followed by the addition of an alkyl halide can lead to N-alkylation, although in some cases, competing reactions at other sites were observed. This highlights the importance of optimizing reaction conditions for selective N-alkylation of this compound.

Functionalization at Various Carbon Positions of the Imidazolidinone Ring

Functionalization of the carbon backbone of the imidazolidinone ring, specifically at the C4 and C5 positions, provides another avenue for structural diversification. This is often achieved through the formation of an enolate or an equivalent nucleophilic species, which can then react with various electrophiles.

The generation of an enolate from an N-acyl imidazolidinone can be accomplished by deprotonation of the α-protons at the C4 or C5 positions using a strong base. The resulting enolate is a powerful nucleophile that can participate in a range of carbon-carbon bond-forming reactions.

Common synthetic strategies that could be applied to this compound include:

Alkylation: The enolate can be reacted with alkyl halides to introduce alkyl substituents at the C4 or C5 position. Stereoselective alkylations of chiral imidazolidinone derivatives have been well-established, often utilizing chiral auxiliaries to control the stereochemical outcome. nih.gov

Aldol Reactions: Reaction of the enolate with aldehydes or ketones would yield β-hydroxy carbonyl compounds, providing a route to more complex, functionalized derivatives.

Michael Additions: The enolate can act as a nucleophile in conjugate addition reactions to α,β-unsaturated carbonyl compounds.

While direct experimental data for this compound is limited, the principles of enolate chemistry are broadly applicable to N-acyl imidazolidinones. The specific regioselectivity and stereoselectivity of these reactions would depend on the reaction conditions, including the choice of base, solvent, and temperature, as well as the nature of the electrophile.

Chemical Transformations of the Nitrobenzoyl Moiety

The 3-nitrobenzoyl group attached to the imidazolidinone ring is a key functional handle that can undergo a variety of chemical transformations, significantly altering the electronic and structural characteristics of the molecule.

Reduction of the Nitro Group to Amine or Other Functionalities

The reduction of the aromatic nitro group is a fundamental and widely utilized transformation in organic synthesis. This reaction converts the strongly electron-withdrawing nitro group into an electron-donating amino group, which can then serve as a precursor for a multitude of other functionalities.

A variety of methods are available for the reduction of aromatic nitro compounds, and these can be broadly applied to this compound. The choice of reducing agent is crucial as it can influence the selectivity and yield of the reaction, especially in the presence of other reducible functional groups.

Reducing Agent/SystemProductNotes
H₂, Pd/C3-Aminobenzoyl derivativeCatalytic hydrogenation is a common and efficient method.
Sn, HCl or Fe, HCl3-Aminobenzoyl derivativeMetal-acid combinations are classic and effective reagents.
Na₂S₂O₄3-Aminobenzoyl derivativeSodium dithionite (B78146) is a milder reducing agent.
SnCl₂3-Aminobenzoyl derivativeTin(II) chloride is another mild and selective reducing agent.

The resulting 3-aminobenzoyl derivative is a valuable intermediate. The newly formed amino group can be further derivatized through diazotization followed by Sandmeyer or related reactions to introduce a wide range of substituents, including halogens, cyano, and hydroxyl groups. Alternatively, the amine can undergo acylation, alkylation, or be incorporated into other heterocyclic systems.

Role as an Acylating Agent in Various Organic Reactions

The 1-(3-nitrobenzoyl) group can function as an acylating agent, transferring the 3-nitrobenzoyl moiety to a nucleophile. This reactivity is attributed to the activation of the carbonyl group by the electron-withdrawing nature of both the nitro group and the imidazolidinone ring.

This transformation, often referred to as transamidation when the nucleophile is an amine, involves the nucleophilic attack at the carbonyl carbon of the benzoyl group, followed by the departure of the imidazolidin-2-one as a leaving group.

Formation of Hydrazone Derivatives

While the primary carbonyl group for hydrazone formation is typically found in aldehydes and ketones, derivatization of the 3-nitrobenzoyl moiety can lead to intermediates that are suitable for hydrazone synthesis. For instance, if the nitro group is reduced to an amino group and then diazotized, subsequent reactions could potentially introduce a carbonyl functionality at a different position on the aromatic ring, which could then react with hydrazine (B178648) or its derivatives to form a hydrazone.

However, a more direct, albeit less common, possibility could involve the reaction of this compound with a highly reactive hydrazine derivative under forcing conditions, potentially leading to a complex rearrangement and formation of a hydrazone-like structure. It is important to note that the amide carbonyl of the benzoyl group is generally less reactive towards hydrazone formation than aldehyde or ketone carbonyls. Therefore, prior transformation of the benzoyl group would likely be necessary.

Utilization as a Versatile Building Block in Complex Chemical Synthesis

This compound serves as a significant and versatile building block in the field of complex chemical synthesis. Its structure uniquely combines a stable cyclic urea (B33335) core, which can be chemically manipulated, with an electronically distinct nitrobenzoyl group. This combination of features allows for its use in constructing more elaborate molecular architectures, particularly in the generation of vicinal diamines and the assembly of diverse heterocyclic compound libraries. The imidazolidin-2-one moiety essentially functions as a stable, masked equivalent of a 1,2-diaminoethane unit, which can be revealed under specific chemical conditions. This masking strategy is crucial in multi-step syntheses where the free diamine functionality would be incompatible with earlier reaction steps. Furthermore, the nitroaromatic portion of the molecule offers a site for a variety of chemical transformations, including reduction to an amine or nucleophilic aromatic substitution, thereby increasing its synthetic utility.

Precursors for Vicinal Diamines and Related Scaffolds

The imidazolidin-2-one ring system is widely recognized as a stable precursor to 1,2- or vicinal diamines, which are themselves crucial components in medicinal chemistry and organic synthesis. nih.govmdpi.com The cyclic urea structure effectively protects the two nitrogen atoms of an ethylenediamine (B42938) backbone, allowing other parts of the molecule to be modified without interference from the highly reactive primary amine groups.

The primary transformation to unmask the diamine functionality is the hydrolytic cleavage of the imidazolidin-2-one ring. This reaction is typically carried out under acidic or basic conditions, breaking the amide bonds within the five-membered ring. In the case of this compound, this ring-opening reaction yields N-(2-aminoethyl)-3-nitrobenzamide. ontosight.ai This product retains the nitrobenzoyl moiety while exposing a primary amine, providing a difunctional molecule ready for further synthetic elaboration.

The general scheme for this deprotection is a key strategy in synthetic chemistry. The stability of the imidazolidin-2-one ring allows it to be carried through various reaction conditions before the final, targeted release of the vicinal diamine or its mono-acylated derivative.

Table 1: Representative Hydrolytic Ring-Opening of this compound

Starting MaterialReagents/ConditionsProductApplication of Product
This compoundAcid or Base Hydrolysis (e.g., HCl or NaOH)N-(2-Aminoethyl)-3-nitrobenzamideIntermediate for further functionalization; precursor to substituted ethylenediamines.

This table illustrates the fundamental transformation of the imidazolidin-2-one core into a valuable diamine precursor. The product, N-(2-aminoethyl)-3-nitrobenzamide, is a known chemical entity, confirming the viability of this synthetic route. ontosight.ai

Integration into Diverse Heterocyclic Compound Libraries

Building blocks are fundamental to the construction of chemical libraries used in drug discovery and materials science. This compound is a prime candidate for inclusion in such endeavors due to its inherent structural features that allow for systematic diversification. The molecule contains multiple reaction sites that can be addressed to generate a wide array of derivatives.

The core structure can be diversified in several ways:

Transformation of the Nitro Group: The nitro group on the benzoyl ring is a versatile functional handle. It can be readily reduced to an aniline (B41778) derivative, which can then participate in a vast range of reactions, including amide bond formation, sulfonylation, or diazotization, leading to the incorporation of new heterocyclic rings.

Modification of the Imidazolidin-2-one Ring: While often used as a precursor to diamines, the ring itself can be a scaffold for substitution, particularly at the N-3 position, before any ring-opening occurs.

Use in Multi-Component Reactions: After the initial ring-opening, the resulting N-(2-aminoethyl)-3-nitrobenzamide, or its reduced aniline counterpart, can be used as a component in multi-component reactions (MCRs) to rapidly build molecular complexity and generate libraries of novel heterocyclic compounds. researchgate.netijcce.ac.ir

The strategic use of this building block allows for the generation of libraries centered around a common core but with diverse peripheral functionality, which is a key principle in combinatorial chemistry. nih.gov

Table 2: Potential Heterocyclic Scaffolds Derivable from this compound

Derivative of Parent CompoundSubsequent Reaction TypeResulting Heterocyclic Scaffold Example
N-(2-Aminoethyl)-3-aminobenzamide (after nitro reduction)Intramolecular cyclizationDihydro-1H-benzo[e] ontosight.ainih.govdiazepin-5-one
N-(2-Aminoethyl)-3-nitrobenzamideReaction with a β-dicarbonyl compoundSubstituted pyrimidine (B1678525) or dihydropyridine
1-(3-Aminobenzoyl)imidazolidin-2-one (B2987990) (after nitro reduction)Condensation with orthoformatesFused benzimidazole (B57391) systems

This table outlines plausible synthetic pathways for integrating the core structure of this compound into more complex heterocyclic systems, highlighting its value in creating diverse chemical libraries.

Advanced Applications in Organic Synthesis Enabled by 1 3 Nitrobenzoyl Imidazolidin 2 One Structures

Utility as Chiral Auxiliaries in Asymmetric Synthetic Transformations

Chiral, non-racemic derivatives of the imidazolidin-2-one core are highly effective chiral auxiliaries in asymmetric synthesis. researchgate.net By temporarily incorporating a chiral imidazolidin-2-one unit onto a substrate, chemists can direct the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over another. This strategy is fundamental in the synthesis of enantiomerically pure pharmaceuticals and natural products. chim.it

N-acylimidazolidin-2-ones, analogous in structure to 1-(3-Nitrobenzoyl)imidazolidin-2-one, are particularly well-suited for this role. The rigidity of the five-membered ring and the defined steric environment around it allow for excellent facial selectivity in reactions involving enolates. Chiral imidazolidin-2-ones have demonstrated high levels of asymmetric induction in a variety of key synthetic transformations, including alkylations, aldol reactions, and Diels-Alder cycloadditions. researchgate.net

One of the significant advantages of imidazolidin-2-one auxiliaries over other classes, such as the more common oxazolidinones, is their enhanced stability. The imidazolidin-2-one ring is more resistant to nucleophilic ring-opening, which broadens the range of reaction conditions that can be employed. researchgate.netjournals.co.za Furthermore, the resulting diastereomeric products are often highly crystalline, simplifying purification by recrystallization. researchgate.netjournals.co.za After the desired stereocenter has been set, the auxiliary can be cleaved and recycled, adding to the efficiency of the synthetic route.

Table 1: Application of Chiral Imidazolidin-2-one Auxiliaries in Asymmetric Reactions

Reaction Type Substrate Reagent/Conditions Diastereomeric Ratio (d.r.) Product Type
Aldol Reaction N-acetyl-imidazolidin-2-one derivative Titanium enolate, Aldehyde 75:25 to 92:8 β-Hydroxy carbonyl
Alkylation 1,3-Diacylimidazolidin-2-one Potassium enolate, Alkyl halide High stereoselectivity α-Alkylated carboxylic acid derivative
Diels-Alder N-enoyl-imidazolidin-2-one Cyclopentadiene >99:1 Chiral bicyclic adduct

Ligand Design in Organometallic Catalysis

The structure of this compound contains multiple heteroatoms with lone pairs of electrons, making it a promising candidate for ligand design in organometallic catalysis. The oxygen atoms of the two carbonyl groups and the nitro group can act as Lewis basic sites, capable of coordinating to a metal center. While imidazole-based ligands are common in catalysis, the imidazolidin-2-one core offers a different electronic and steric profile. wikipedia.org

Derivatives such as imidazolidin-2-ylidenes, known as N-heterocyclic carbenes (NHCs), are exceptionally strong σ-donors and have become ubiquitous ligands in catalysis. ulysseus.eu Although this compound is not itself an NHC, its core structure is a direct precursor. Furthermore, related imidazoline-2-thione and -selone derivatives have been successfully used to synthesize copper, silver, and gold complexes. researchgate.net

The design of ligands around the this compound framework could lead to catalysts with novel reactivity. Potential coordination modes include:

Monodentate Coordination: Through either the benzoyl carbonyl oxygen or the imidazolidinone carbonyl oxygen.

Bidentate Chelation: Coordination involving both the benzoyl carbonyl and a nitro-group oxygen, forming a stable six-membered ring with the metal center.

Bridging Ligand: The molecule could bridge two metal centers, potentially facilitating bimetallic catalytic cycles.

The strong electron-withdrawing nature of the 3-nitrobenzoyl group would significantly influence the electronic properties of the metal center, which could be exploited to tune catalyst activity and selectivity for specific transformations like hydrogenations, cross-coupling reactions, or oxidations.

Contribution to the Development of Novel Functional Organic Materials

Nitroaromatic compounds are a cornerstone in the field of functional organic materials, primarily due to the potent electron-withdrawing and energetic properties of the nitro group (–NO₂). mdpi-res.comwikipedia.org This functional group is a classic explosophore, a component that renders a molecule explosive. The presence of the 3-nitrobenzoyl moiety in this compound suggests its derivatives could be investigated as components of energetic materials or high-performance polymers.

The key features contributed by the nitro group to organic materials include:

High Energy Density: The decomposition of nitro compounds to highly stable products like molecular nitrogen (N₂) and carbon dioxide is a strongly exothermic process. wikipedia.org

Thermal Stability: The imidazolidin-2-one ring is a robust heterocycle. Incorporating this stable scaffold into a nitro-containing molecule could lead to energetic materials with improved thermal stability, a critical property for safety and handling.

Electronic Properties: The strong electron-withdrawing nature of the nitro group polarizes the aromatic ring, making it electron-deficient. This property is exploited in the design of materials with specific optical or electronic characteristics, such as nonlinear optical (NLO) materials or as components in charge-transfer complexes. mdpi-res.com

Derivatives of this compound could be used as building blocks for polymers or cocrystals, where the nitro group can participate in intermolecular interactions that dictate the final properties of the material.

Table 2: Properties and Applications of Nitroaromatic Compounds in Materials Science

Property Conferred by Nitro Group Example Application Representative Compound Class
Energetic Nature Redox center (oxidizer) Explosives, Propellants Trinitrotoluene (TNT)
Electron Affinity Strong electron-withdrawing effect Electron-transport materials (in OLEDs) Nitrofluorenones
Optical Activity Charge-transfer complex formation Nonlinear optical materials Nitrostilbenes

Construction of Chemically Diverse Compound Libraries for Research Exploration

The imidazolidin-2-one scaffold is a "privileged structure" in medicinal chemistry, as it is found in numerous bioactive compounds and FDA-approved drugs. nih.gov This makes this compound an excellent starting point for the construction of chemically diverse compound libraries aimed at discovering new therapeutic agents. nih.govresearchgate.net

A compound library is a collection of related but structurally diverse molecules. By systematically modifying different parts of a core scaffold, chemists can explore a wide chemical space to identify compounds with desired biological activity. The this compound structure offers several "handles" for chemical modification.

Key diversification points include:

The Nitro Group: This is a highly versatile functional group. It can be readily reduced to an amine (–NH₂), which can then be acylated, alkylated, or converted into a wide range of other functional groups, introducing significant diversity.

The Aromatic Ring: The benzene ring can undergo further electrophilic aromatic substitution, allowing for the introduction of halogens, alkyl, or other directing groups.

The Imidazolidin-2-one Ring: The N-H proton of the imidazolidin-2-one ring can be substituted with various alkyl or aryl groups, altering the steric and electronic properties of the molecule. This scaffold can also be equipped with various side chains to mimic proteinogenic residues. nih.govacs.org

By employing combinatorial chemistry techniques, these modification points can be exploited to rapidly generate a large library of unique compounds from a single, advanced precursor like this compound.

Table 3: Potential Diversification of the this compound Scaffold

Modification Site Transformation Resulting Functional Group Potential for Further Derivatization
Nitro Group Catalytic Hydrogenation Primary Amine (–NH₂) High (Amides, Sulfonamides, Ureas, etc.)
Aromatic Ring Halogenation Aryl Halide (e.g., –Br, –Cl) High (Cross-coupling reactions like Suzuki, Buchwald-Hartwig)
Imidazolidinone N-H N-Alkylation Tertiary Amine Moderate (Modifies solubility and steric profile)

Future Research Directions and Challenges in 1 3 Nitrobenzoyl Imidazolidin 2 One Chemistry

Development of More Sustainable and Atom-Economical Synthetic Protocols

A primary challenge in contemporary chemical synthesis is the development of environmentally benign and efficient reactions. Traditional methods for synthesizing the imidazolidin-2-one core often rely on the use of hazardous carbonylating agents like phosgene (B1210022) or its equivalents, which exhibit poor atom economy and generate significant waste. acs.orgmdpi.com A crucial future direction for the synthesis of 1-(3-Nitrobenzoyl)imidazolidin-2-one is the development of protocols that adhere to the principles of green chemistry.

Key research objectives in this area include:

Catalytic Carbon Dioxide (CO2) Incorporation: A highly attractive and sustainable approach involves using CO2 as a C1 source for the carbonylation step. mdpi.com Research could focus on designing a catalytic system (e.g., using ceria-based materials or selenium catalysts) to directly convert a precursor like N-(3-nitrobenzoyl)ethylenediamine with CO2 into this compound, with water as the only byproduct. mdpi.com

Intramolecular Hydroamidation: This powerful, atom-economical strategy involves the cyclization of unsaturated urea (B33335) derivatives. acs.orgmdpi.com Future work could explore the synthesis of an appropriate N-allyl or propargyl urea precursor bearing the 3-nitrobenzoyl group, followed by a metal- or organo-catalyzed intramolecular hydroamidation to form the five-membered ring. acs.org

Catalysis with Earth-Abundant Metals: Replacing precious metal catalysts with simple, cost-effective, and less toxic alternatives, such as alkaline earth metals (Mg, Ca, Sr), is another significant goal. nih.gov Developing catalytic cascades using these metals for the one-pot synthesis of this compound from simple starting materials would represent a major advance in sustainability. nih.gov

Table 1: Comparison of Synthetic Protocols for Imidazolidin-2-one Synthesis
Protocol TypeKey Reagents/CatalystsAdvantages for Future SynthesisAtom EconomyKey Challenges
Traditional CarbonylationPhosgene, Triphosgene, CDIWell-established reactivityLowToxicity, waste generation
Catalytic CO2 FixationCO2, Metal/OrganocatalystsSustainable, uses renewable C1 sourceHighCatalyst design, reaction optimization
Intramolecular HydroamidationUnsaturated Ureas, Au/Pd/OrganocatalystsHigh atom economy, step-efficient100% (in theory)Synthesis of specific precursors
Alkaline Earth CatalysisAlkynes, Heterocumulenes, [Ae{N(SiMe3)2}2(THF)2]Cost-effective, low toxicity catalystsHighSubstrate scope, mechanism elucidation

Exploration of Novel Reactivity and Unprecedented Transformation Pathways for Derivatization

The this compound molecule possesses multiple reactive sites that could be exploited for novel derivatizations, leading to new chemical entities. The primary challenge is to understand and control the chemoselectivity of reactions involving the nitro group, the aromatic ring, and the imidazolidin-2-one core.

Future research should focus on:

Transformations of the Nitro Group: The nitro group is a versatile functional handle. Its reduction to an amine would yield 1-(3-aminobenzoyl)imidazolidin-2-one (B2987990), a key intermediate for a host of further reactions, including diazotization, acylation, and condensation, thereby opening pathways to a diverse library of new compounds. nih.gov

Reactions at the Imidazolidin-2-one Core: The cyclic urea moiety can serve as a synthon for more complex heterocyclic systems. For example, it could be used as a precursor for condensation reactions with ortho-diamines to form fused imidazoquinoxaline derivatives or undergo ring-opening to provide access to substituted vicinal diamines. nih.govnih.gov

Nucleophilic Aromatic Substitution (SNAr): While the nitro group at the meta position is not activating for SNAr in the same way as an ortho or para substituent, its strong electron-withdrawing nature could still influence the reactivity of the aromatic ring towards powerful nucleophiles under specific conditions. Exploring this potential reactivity is a worthwhile endeavor.

Use as a Derivatizing Agent: Chiral imidazolidinone derivatives have been synthesized for use as reagents in the chromatographic separation of chiral organic acids. nih.gov Future work could investigate whether this compound or its derivatives could be developed as novel reagents for analytical applications.

Table 2: Potential Derivatization Pathways for this compound
Reactive SiteTransformationPotential ReagentsResulting Functionality/Scaffold
Nitro GroupReductionH2/Pd, SnCl2, Fe/HClPrimary Amine (-NH2)
Resulting AmineAcylation / SulfonylationAcyl chlorides, Sulfonyl chloridesAmides, Sulfonamides
Imidazolidinone RingCondensationo-PhenylenediamineImidazoquinoxaline derivatives
Imidazolidinone RingHydrolysis/Ring OpeningStrong acid/baseN-(3-Nitrobenzoyl)ethylenediamine

Advanced Computational Modeling for Predictive Synthesis and Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting reaction outcomes and understanding complex reaction mechanisms. cuny.edu For this compound, where experimental data is scarce, computational modeling presents a significant opportunity to guide and accelerate research.

Future computational studies should aim to:

Predict Reaction Pathways and Regioselectivity: DFT calculations can be used to model the transition states and reaction energies for various synthetic routes, helping to identify the most feasible and efficient protocols before extensive lab work is undertaken. researchgate.net For instance, modeling the cyclization of urea derivatives can rationalize the observed regioselectivity in the formation of 4- or 5-substituted imidazolidinones. nih.gov

Elucidate Reaction Mechanisms: The mechanisms of potential transformations, such as organocatalyzed hydroamidation or novel derivatizations, can be investigated in detail. acs.org Computational studies can provide insights into the roles of catalysts, intermediates, and solvent effects, which is crucial for reaction optimization.

Analyze Molecular Properties: Key electronic properties, such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and electrostatic potential maps, can be calculated. edu.krdnih.gov This information can predict the molecule's reactivity, stability, and potential interaction sites, guiding the design of new reactions and the exploration of its properties. nih.govresearchgate.net

Table 3: Application of Computational Modeling in this compound Research
Computational MethodResearch ObjectivePredicted Outcome/Insight
DFT Transition State SearchPredictive SynthesisEnergy barriers for competing reaction pathways
DFT Reaction Pathway AnalysisMechanism ElucidationIdentification of key intermediates and catalyst roles
Time-Dependent DFT (TD-DFT)Electronic PropertiesUV-Vis absorption spectra, excited state behavior
HOMO/LUMO AnalysisReactivity PredictionSites for nucleophilic/electrophilic attack

Integration of Multicomponent Reaction Strategies for Enhanced Synthetic Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are hallmarks of synthetic efficiency and atom economy. nih.gov They allow for the rapid generation of molecular diversity from simple starting materials. A significant challenge and future direction is to design and implement MCRs for the synthesis of this compound or its derivatives.

Research in this area could pursue two main strategies:

De Novo Synthesis via MCR: The development of a novel MCR that directly assembles the target molecule is a formidable but rewarding challenge. This could involve a pseudo-multicomponent protocol where reactions are performed sequentially in one pot without isolating intermediates. mdpi.com For example, a process could be designed starting from 3-nitrobenzaldehyde, an amine source like ethylenediamine (B42938), and a carbonyl source, all combined in a single, catalyzed step.

The Target Molecule as an MCR Component: A more accessible strategy involves using a derivative of this compound as a building block in a known MCR. For instance, the aforementioned 1-(3-aminobenzoyl)imidazolidin-2-one derivative could serve as the amine component in well-established MCRs like the Ugi or Biginelli reactions. nih.govresearchgate.netresearchgate.net This approach would enable the efficient synthesis of complex, pseudo-peptide, or dihydropyrimidinone structures containing the core scaffold, rapidly expanding the chemical space around the parent molecule.

Table 4: Hypothetical MCR Strategy for Derivatization
MCR TypeKey PrecursorOther ComponentsPotential Product Scaffold
Ugi-4CR1-(3-Aminobenzoyl)imidazolidin-2-one (Amine)Aldehyde, Carboxylic Acid, IsocyanideComplex α-acylamino amides
Biginelli Reaction1-(3-Benzoyl)imidazolidin-2-one (Urea component)Aldehyde, β-ketoesterDihydropyrimidinone-fused heterocycles
Petasis Reaction1-(3-Aminobenzoyl)imidazolidin-2-one (Amine)Aldehyde, Boronic acidSubstituted amino alcohol derivatives

Q & A

Q. How do steric and electronic effects influence the fluorescence properties of nitrobenzoyl-imidazolidinone derivatives?

  • Methodological Answer : Steric hindrance from the nitro group reduces conjugation, shifting absorption maxima (λabs) to shorter wavelengths. Fluorescence quenching is analyzed via quantum yield measurements (integrating sphere method) and compared with non-nitro analogs (e.g., isoquinoline derivatives in ). Solvatochromic studies in DMSO/water mixtures correlate Stokes shifts with polarity .

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